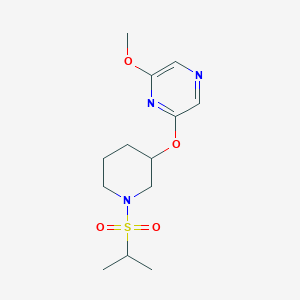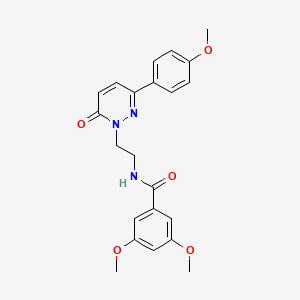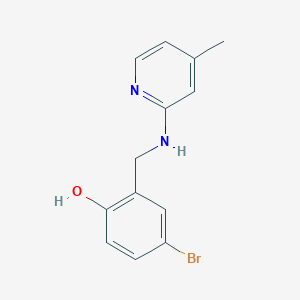
2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine is a synthetic organic compound that features a pyrazine ring substituted with a methoxy group and a piperidine moiety linked via an isopropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Isopropylsulfonyl Group: The piperidine intermediate is then reacted with isopropylsulfonyl chloride in the presence of a base like triethylamine to form the isopropylsulfonyl-piperidine derivative.
Attachment to the Pyrazine Ring: The final step involves the nucleophilic substitution reaction where the isopropylsulfonyl-piperidine derivative is reacted with 2-chloro-6-methoxypyrazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The methoxy group on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may serve as a ligand in the study of receptor-ligand interactions due to its potential binding affinity to certain biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The isopropylsulfonyl group could enhance its solubility and bioavailability, while the piperidine and pyrazine rings may facilitate binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine: Similar structure but with a methylsulfonyl group instead of isopropylsulfonyl.
2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine: Similar structure but with an ethylsulfonyl group.
2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-5-methoxypyrazine: Similar structure but with the methoxy group at a different position on the pyrazine ring.
Uniqueness
The uniqueness of 2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The isopropylsulfonyl group, in particular, may influence its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methoxy-6-(1-propan-2-ylsulfonylpiperidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-10(2)21(17,18)16-6-4-5-11(9-16)20-13-8-14-7-12(15-13)19-3/h7-8,10-11H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMSAOXCHWULRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dichloro-N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2734479.png)

![5,6-dichloro-N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2734482.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2734483.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2734484.png)
![2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2734486.png)
![3,3,3-trifluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propane-1-sulfonamide](/img/structure/B2734491.png)


![N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2734495.png)

![N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2734497.png)
![2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2734500.png)
![methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2734502.png)
